molecular formula C13H15BrN4O4S B10941643 N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide

N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide

Cat. No.: B10941643
M. Wt: 403.25 g/mol
InChI Key: QGFXQQMWZVKEPR-UHFFFAOYSA-N
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Description

N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrazole ring, a nitro group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide.

    Alkylation: The brominated pyrazole is alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Sulfonamide Formation: The final step involves the reaction of the brominated, alkylated pyrazole with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Substitution: The bromine atom in the pyrazole ring can be substituted with various nucleophiles such as amines or thiols.

    Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted pyrazoles.

    Hydrolysis: Formation of the corresponding sulfonic acid and amine.

Scientific Research Applications

N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-4-NITRO-1-BENZENESULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anti-inflammatory agent.

    Biological Research: Used as a probe to study enzyme inhibition and protein interactions.

    Industrial Applications: Utilized in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N1-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Protein Interactions: The compound can interact with proteins, altering their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-4-NITRO-1-BENZENESULFONAMIDE
  • N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-4-NITRO-1-BENZENESULFONAMIDE

Uniqueness

N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-4-NITRO-1-BENZENESULFONAMIDE is unique due to the presence of both a bromine atom and a nitro group, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C13H15BrN4O4S

Molecular Weight

403.25 g/mol

IUPAC Name

N-[(4-bromo-1-ethylpyrazol-3-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide

InChI

InChI=1S/C13H15BrN4O4S/c1-3-17-8-12(14)13(15-17)9-16(2)23(21,22)11-6-4-10(5-7-11)18(19)20/h4-8H,3,9H2,1-2H3

InChI Key

QGFXQQMWZVKEPR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

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